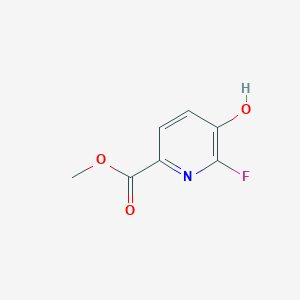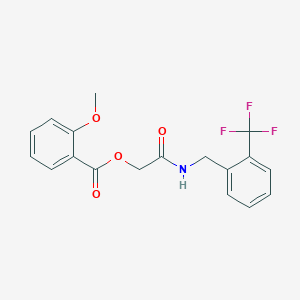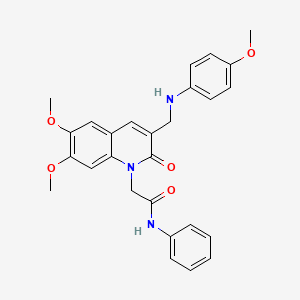
4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide, also known as CTM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTM is a triazole-based compound that has been synthesized using different methods. The compound has been studied for its mechanism of action and its potential biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of tubulin, a protein that is involved in cell division. This compound has been shown to bind to the colchicine binding site of tubulin, which results in the inhibition of microtubule formation. This inhibition of microtubule formation leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potential biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects. In vivo studies have shown that this compound has potential as an anticancer agent, with significant tumor growth inhibition observed in animal models.
实验室实验的优点和局限性
4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its synthesis can be easily scaled up. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which makes it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide. One future direction is the further study of this compound as an anticancer agent. This compound has shown promising results in vitro and in vivo, and further studies are needed to determine its potential as a clinical anticancer agent. Another future direction is the study of this compound as a building block for the synthesis of new materials. This compound has shown potential as a building block for the synthesis of new materials, and further studies are needed to explore this potential. Additionally, further studies are needed to determine the full range of this compound's biochemical and physiological effects.
合成方法
4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide can be synthesized using different methods, including the Huisgen cycloaddition reaction and the azide-alkyne cycloaddition reaction. The Huisgen cycloaddition reaction involves the reaction of an alkyne and an azide to form a triazole ring. On the other hand, the azide-alkyne cycloaddition reaction involves the reaction of an azide and an alkyne to form a triazole ring. Both methods have been used to synthesize this compound, with the Huisgen cycloaddition reaction being the most common method.
科学研究应用
4-(3-chlorophenyl)-N-mesityl-1H-1,2,3-triazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. In chemical biology, this compound has been studied for its potential as a bioorthogonal reagent for the labeling of biomolecules.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-10-7-11(2)15(12(3)8-10)20-18(24)17-16(21-23-22-17)13-5-4-6-14(19)9-13/h4-9H,1-3H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLUITQKQSFHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2623376.png)
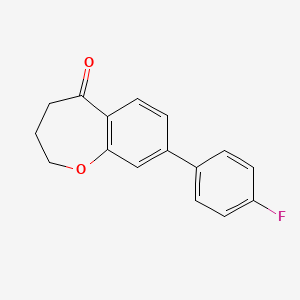

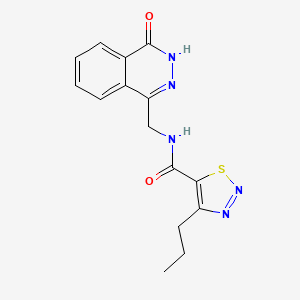
![4-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2623383.png)
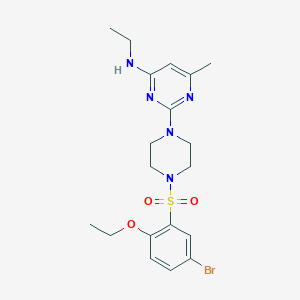
![5-[Benzyl(methyl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2623385.png)
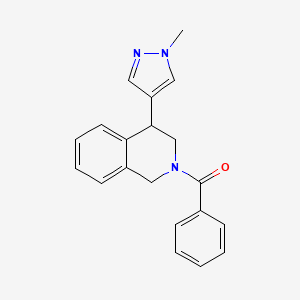
![4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine](/img/structure/B2623387.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2623389.png)

